molecular formula C15H19ClN4O5S2 B2557527 1-((1H-imidazol-4-yl)sulfonyl)-4-((5-chloro-2-methoxyphenyl)sulfonyl)-1,4-diazepane CAS No. 1904163-02-5

1-((1H-imidazol-4-yl)sulfonyl)-4-((5-chloro-2-methoxyphenyl)sulfonyl)-1,4-diazepane

Cat. No.: B2557527
CAS No.: 1904163-02-5
M. Wt: 434.91
InChI Key: SNUIULRZUIATKS-UHFFFAOYSA-N
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Description

1-((1H-imidazol-4-yl)sulfonyl)-4-((5-chloro-2-methoxyphenyl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C15H19ClN4O5S2 and its molecular weight is 434.91. The purity is usually 95%.
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Scientific Research Applications

Efficient Diazotransfer Reagents

This compound and its related derivatives have been extensively studied for their roles as diazotransfer reagents. For example, imidazole-1-sulfonyl azide hydrochloride has been reported to act as a "diazo donor" in converting primary amines into azides and activated methylene substrates into diazo compounds. This reagent is highlighted for its preparation from inexpensive materials, shelf-stability, and convenience for large-scale applications (Goddard-Borger & Stick, 2007).

Synthesis and Stability

The synthesis and stability of this class of compounds are of particular interest. The hydrogen sulfate salt of imidazole-1-sulfonyl azide, a related compound, is identified for its stability compared to other salts, presenting a safer option for diazo transfer reactions. This research underlines the importance of developing stable and safe reagents for chemical synthesis (Potter et al., 2016).

Coordination Chemistry

The compound has also been explored in coordination chemistry, where its derivatives are synthesized and examined for their interaction with metal centers. Such studies are crucial for understanding the compound's potential in catalysis and material science. For instance, certain derivatives have been synthesized and their nickel complexes characterized, offering insights into their structural and electrochemical properties (Bermejo et al., 2000).

Synthesis of Diazepane Systems

The compound and its derivatives have been utilized in the synthesis of diazepane systems, showcasing the versatility of this class of compounds in producing complex heterocyclic structures. A notable approach involves a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction, exemplifying a convergent synthesis strategy for diazepane rings (Banfi et al., 2007).

Electrochemical Evaluation

Electrochemical studies of derivatives of this compound have been conducted to assess their potential bioreduction properties. This research highlights the importance of electrochemical properties in developing compounds with potential therapeutic applications (Zaki et al., 2012).

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O5S2/c1-25-13-4-3-12(16)9-14(13)26(21,22)19-5-2-6-20(8-7-19)27(23,24)15-10-17-11-18-15/h3-4,9-11H,2,5-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUIULRZUIATKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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